molecular formula C11H15NO2 B024812 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 100511-83-9

Methyl 3-[3-(aminomethyl)phenyl]propanoate

Cat. No. B024812
M. Wt: 193.24 g/mol
InChI Key: WSFASYFZFSTLPQ-UHFFFAOYSA-N
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Description

"Methyl 3-[3-(aminomethyl)phenyl]propanoate" is a chemical compound with various applications in scientific research. The compound is synthesized and analyzed for its unique molecular structure and properties.

Synthesis AnalysisThe synthesis of related compounds involves specific reactions and processes. For example, Li et al. (2009) describe the synthesis of a precursor, methyl 2-hydroxyimino-3-phenyl-propionate, through nitrosation oximation of substituted malonic esters, followed by X-ray crystal structure analysis (Li, Zhen, Han, & Liu, 2009). Similar synthetic routes might be applicable for "Methyl 3-[3-(aminomethyl)phenyl]propanoate."

Molecular Structure Analysis

The molecular structure is often characterized by spectroscopic methods like NMR and IR, as well as X-ray crystallography. As an example, the structure of a similar compound, methyl 2-hydroxyimino-3-phenyl-propionate, was confirmed by these techniques, indicating inter-molecular hydrogen bonds in its crystalline form (Li, Zhen, Han, & Liu, 2009).

Scientific Research Applications

  • Methylobacterium Y1-6 has been found to effectively produce S-3-amino-3-phenylpropionic acid with high enantioselective activity. This has implications for drug research and production of enantiopure compounds (Li et al., 2013).

  • Optimizing side chains in 3-(2-aminocarbonylphenyl)propanoic acid analogs has shown improvement in their in vitro and in vivo potencies as EP3 receptor antagonists. This could potentially reduce prostaglandin E(2)-induced uterine contraction in pregnant rats (Asada et al., 2010).

  • Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates have been identified as versatile nucleophiles for various reactions, producing a range of acyclic 2-substituted derivatives and trifluoromethylated compounds (Sokolov & Aksinenko, 2010).

  • Related compounds have been synthesized with promising antimalarial activity. The increasing potency is correlated with decreasing phenyl ring size and electron donation, suggesting potential for clinical trials in humans (Werbel et al., 1986).

  • An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate using formic acid and triethylsilane has been developed, offering a novel method for the synthesis of RWJ-53308 (Zhong et al., 1999).

  • The synthesis and crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, was conducted, expanding the understanding of these compounds' structures (Li et al., 2009).

Safety And Hazards

“Methyl 3-[3-(aminomethyl)phenyl]propanoate” is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has the hazard statements H302 - H317 and the precautionary statements P261 - P264 - P280 - P333 + P313 - P362 + P364 - P501 . It’s important to handle this compound with care, using appropriate safety measures.

properties

IUPAC Name

methyl 3-[3-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFASYFZFSTLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(aminomethyl)phenyl]propionate

CAS RN

100511-83-9
Record name Methyl 3-[3-(aminomethyl)phenyl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Methyl 3-[3-(aminomethyl)phenyl]propanoate
Reactant of Route 6
Methyl 3-[3-(aminomethyl)phenyl]propanoate

Citations

For This Compound
1
Citations
C Strecker - 2019 - ediss.sub.uni-hamburg.de
1 Abstract This PhD thesis is composed of three projects that focus on new aspects of the computeraided design and synthesis of glycosyltransferase inhibitors. The first project …
Number of citations: 3 ediss.sub.uni-hamburg.de

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